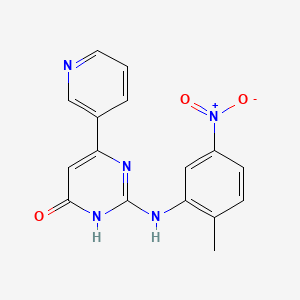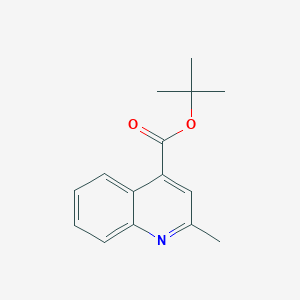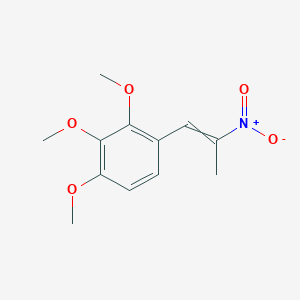
ETHYLALUMANEBIS(YLIUM) DICHLORIDE
概要
説明
ETHYLALUMANEBIS(YLIUM) DICHLORIDE is an organoaluminium compound with the chemical formula C2H5AlCl2. It is a colorless to yellow liquid that is highly reactive and flammable. This compound is primarily used in the field of organic synthesis and as a catalyst in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
ETHYLALUMANEBIS(YLIUM) DICHLORIDE can be synthesized through the reaction of triethylaluminium with hydrochloric acid. The reaction proceeds as follows:
(C2H5)3Al+2HCl→C2H5AlCl2+2C2H6
This reaction is typically carried out under controlled conditions to prevent the highly reactive and flammable nature of the compound from causing any hazards.
Industrial Production Methods
In industrial settings, ethyl aluminium dichloride is produced using similar methods but on a larger scale. The process involves the careful handling of triethylaluminium and hydrochloric acid, with appropriate safety measures in place to manage the reactivity and flammability of the resulting product.
化学反応の分析
Types of Reactions
ETHYLALUMANEBIS(YLIUM) DICHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with other compounds to replace one or more of its chlorine atoms.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.
Reduction Reactions: It can participate in reduction reactions, often serving as a reducing agent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other organometallic compounds. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Polymerization Reactions: this compound is used in conjunction with other catalysts, such as titanium tetrachloride, under controlled temperature and pressure conditions.
Reduction Reactions: It is often used with reducing agents like lithium aluminium hydride.
Major Products Formed
Substitution Reactions: The major products are typically new organoaluminium compounds with different alkyl or aryl groups.
Polymerization Reactions: The primary products are polymers such as polyethylene and polypropylene.
Reduction Reactions: The products are usually reduced organic compounds, such as alcohols or hydrocarbons.
科学的研究の応用
ETHYLALUMANEBIS(YLIUM) DICHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It plays a crucial role in the production of synthetic rubbers, plastics, and other polymeric materials.
作用機序
ETHYLALUMANEBIS(YLIUM) DICHLORIDE acts primarily as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze a wide range of chemical reactions by stabilizing reaction intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its catalytic activity include the activation of olefins and the stabilization of carbocations.
類似化合物との比較
Similar Compounds
Diethylaluminium chloride: Similar in structure but with two ethyl groups instead of one.
Triethylaluminium: Contains three ethyl groups and is used in similar catalytic applications.
Ethylaluminium sesquichloride: Contains a mixture of ethyl and chlorine atoms in different ratios.
Uniqueness
ETHYLALUMANEBIS(YLIUM) DICHLORIDE is unique in its balance of reactivity and stability, making it particularly useful as a catalyst in polymerization reactions. Its ability to act as a strong Lewis acid and its compatibility with a wide range of reagents and reaction conditions set it apart from other similar compounds.
特性
分子式 |
C2H5AlCl2 |
|---|---|
分子量 |
126.95 g/mol |
IUPAC名 |
ethylaluminum(2+);dichloride |
InChI |
InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |
InChIキー |
UAIZDWNSWGTKFZ-UHFFFAOYSA-L |
正規SMILES |
CC[Al+2].[Cl-].[Cl-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)







